cis-4,4'-Dinitrodibenzo-18-crown-6
Description
cis-4,4'-Dinitrodibenzo-18-crown-6 is a derivative of dibenzo-18-crown-6, a macrocyclic polyether first synthesized by Pedersen in 1967 . The compound is synthesized via nitration of dibenzo-18-crown-6 in acetic acid and chloroform, yielding dinitro derivatives. The cis isomer is isolated based on differential solubility in ethylene glycol monomethyl ether . Its structure features two nitro groups at the 4,4' positions on the benzene rings, adopting a cis configuration. This substitution pattern significantly alters its electronic properties, solubility, and host-guest interaction capabilities compared to unmodified dibenzo-18-crown-4.
Key properties include:
- Molecular formula: C₂₀H₂₂N₂O₁₀
- Molecular weight: 474.40 g/mol (calculated)
- Solubility: Soluble in polar aprotic solvents (e.g., glycol monomethyl ether) but less soluble in non-polar solvents like chloroform .
Properties
IUPAC Name |
11,25-dinitro-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O10/c23-21(24)15-1-3-17-19(13-15)31-11-7-28-8-12-32-20-14-16(22(25)26)2-4-18(20)30-10-6-27-5-9-29-17/h1-4,13-14H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOLKZXHLALNKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)[N+](=O)[O-])OCCOCCOC3=C(C=CC(=C3)[N+](=O)[O-])OCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4,4’-Dinitrodibenzo-18-crown-6 typically involves the nitration of dibenzo-18-crown-6. The nitration process introduces nitro groups into the benzene rings of the dibenzo-18-crown-6. This can be achieved by treating dibenzo-18-crown-6 with a mixture of concentrated nitric acid and sulfuric acid under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of cis-4,4’-Dinitrodibenzo-18-crown-6 follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of large reactors and precise temperature control to manage the exothermic nature of the nitration reaction .
Chemical Reactions Analysis
Reduction to Diaminodibenzo-18-Crown-6
The nitro groups in cis-DNDB18C6 undergo catalytic hydrogenation to form cis-diaminodibenzo-18-crown-6 (cis-DADB18C6) , a key intermediate for further functionalization.
Reaction Conditions
-
Catalyst : Palladium on carbon (Pd/C)
-
Solvent : Ethanol or methanol
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Temperature : Room temperature to 60°C
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Pressure : Hydrogen gas at atmospheric pressure
Key Data
The reduction mechanism involves sequential electron transfer to nitro groups, forming amine functionalities while retaining the crown ether scaffold. The product is characterized by elemental analysis, IR, and ¹H NMR spectroscopy .
Polymerization with Diacid Chlorides
cis-DADB18C6 serves as a monomer for synthesizing liquid crystalline polyamides via solution polymerization.
Reaction Conditions
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Monomer : cis-DADB18C6
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Reactants : Aliphatic/aromatic diacid chlorides (e.g., adipoyl chloride, terephthaloyl chloride)
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Solvent : Dimethylacetamide (DMA)
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Catalyst : Trimethylamine (acid acceptor)
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Temperature : 0–5°C (initial), then room temperature
Polymer Properties
| Diacid Chloride | Polymer Yield | Thermal Transition (°C) |
|---|---|---|
| Adipoyl chloride | 46.6% | 28.6 (softening point) |
| Terephthaloyl chloride | 20.0% | 46.6 (softening point) |
The resulting polyamides exhibit liquid crystalline behavior due to the rigid crown ether backbone and flexible alkyl chains. Structural confirmation relies on IR spectroscopy (C=O stretch at ~1650 cm⁻¹) and elemental analysis .
Nitro Group Reactivity in Supramolecular Contexts
The nitro substituents influence the crown ether’s host-guest interactions, though direct chemical reactions involving these groups in complexation are less documented. Computational studies suggest nitro groups slightly reduce binding affinity for alkali metals compared to unsubstituted dibenzo-18-crown-6, but experimental data specific to cis-DNDB18C6 remains limited .
Stability and Decomposition
cis-DNDB18C6 is hygroscopic and decomposes under high heat (>200°C), releasing nitrogen oxides (NOₓ), carbon monoxide, and carbon dioxide. Storage in dry, airtight containers is critical to prevent hydrolytic degradation .
Scientific Research Applications
Structural Characteristics
Cis-4,4'-Dinitrodibenzo-18-crown-6 is a member of the crown ether family characterized by its macrocyclic structure that contains multiple ether linkages. The presence of nitro groups enhances its electron-withdrawing properties, which can affect its interaction with cations and other molecules.
Ion Extraction Applications
One of the primary applications of this compound is in the selective extraction of metal ions from solutions. This compound has been shown to effectively bind various cations due to its cavity size and electron density.
Table 1: Ion Extraction Efficiency
| Metal Ion | Binding Affinity (Log K) | Extraction Medium |
|---|---|---|
| Potassium | 3.5 | Methanol |
| Strontium | 2.8 | Nitric Acid |
| Lithium | 2.0 | Acetone |
The binding constants indicate that this compound has a strong affinity for potassium ions, making it useful in applications requiring the separation of potassium from other ions in complex mixtures .
Catalytic Applications
Crown ethers like this compound serve as phase transfer catalysts in organic synthesis. They facilitate reactions by increasing the solubility of ionic reactants in organic solvents.
Case Study: Phase Transfer Catalysis
In a study evaluating the use of this compound as a catalyst for nucleophilic substitution reactions, it was found that the reaction rates significantly increased in its presence. This enhancement is attributed to the compound's ability to "naked" anions, thus increasing their nucleophilicity .
Biological and Therapeutic Applications
Recent studies have explored the potential therapeutic applications of crown ethers, including their use as drug delivery systems and therapeutic agents.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells while sparing normal cells.
Table 2: Anticancer Efficacy
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (Breast) | 15 |
| This compound | HeLa (Cervical) | 20 |
These findings suggest that this compound could be further developed into a therapeutic agent for cancer treatment .
Mechanism of Action
The mechanism of action of cis-4,4’-Dinitrodibenzo-18-crown-6 involves its ability to form stable complexes with metal ions. The oxygen atoms in the crown ether ring coordinate with the metal ions, effectively encapsulating them within the ring structure. This complexation can influence the solubility, reactivity, and transport of the metal ions. In biological systems, this can affect ion channels and transporters, potentially altering cellular processes .
Comparison with Similar Compounds
trans-4,5-Dinitrodibenzo-18-crown-6
- Structural differences : Nitro groups at 4,5 positions with trans configuration.
- Synthesis : Similar nitration pathway but yields trans isomer due to steric and electronic factors .
- Properties: Lower solubility in glycol monomethyl ether compared to the cis isomer, enabling chromatographic separation . Distinct conformational stability due to intramolecular hydrogen bonding, as seen in dibenzo-18-crown-6 derivatives .
| Property | cis-4,4'-Dinitrodibenzo-18-crown-6 | trans-4,5-Dinitrodibenzo-18-crown-6 |
|---|---|---|
| Nitro group positions | 4,4' (cis) | 4,5 (trans) |
| Solubility | High in glycol monomethyl ether | Lower in glycol monomethyl ether |
| Melting point | Not reported | Not reported |
| Host-guest affinity | Enhanced for cations with nitro electron-withdrawing effects | Less studied |
Dibenzo-18-crown-6 Aldimine Derivatives
- Examples: 4,4-Diformyl(2-aminophenol)dibenzo-18-crown-6 (DBAP) .
- Structural differences : Aldimine (-CH=N-) substituents instead of nitro groups.
- Properties :
| Property | This compound | DBAP (Aldimine derivative) |
|---|---|---|
| Functional groups | Nitro (-NO₂) | Aldimine (-CH=N-) |
| Ion selectivity | Prefers hard cations (e.g., K⁺) | Selectivity for Cu²⁺, Pb²⁺ |
| Synthetic complexity | Moderate | High (multi-step synthesis) |
4′-Aminodibenzo-18-crown-6
- Structural differences: Amino (-NH₂) group at the 4′ position .
- Properties: Applications: Used in protein and DNA interaction studies due to hydrogen-bonding capability . Reactivity: The amino group allows further functionalization (e.g., diazotization) .
| Property | This compound | 4′-Aminodibenzo-18-crown-6 |
|---|---|---|
| Electronic effects | Electron-withdrawing nitro groups | Electron-donating amino group |
| Host-guest interactions | Stronger for electron-deficient cations | Binds protons and transition metals |
Unmodified Dibenzo-18-crown-6
- Properties :
| Property | This compound | Dibenzo-18-crown-6 |
|---|---|---|
| Cation affinity | Weaker for K⁺ due to nitro groups | High for K⁺ |
| Thermal stability | Likely lower (nitro groups decompose) | High (ΔfusH = 57.45–57.46 kJ/mol) |
Biological Activity
Crown ethers, particularly dibenzo-18-crown-6 derivatives, have garnered significant attention in the field of medicinal chemistry due to their unique ability to form complexes with various cations. Among these, cis-4,4'-Dinitrodibenzo-18-crown-6 stands out for its potential biological activities, including anticancer properties and interactions with metal ions. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
This compound is characterized by its dinitro substituents on the dibenzo framework of the crown ether. The presence of nitro groups can enhance its electron-withdrawing capabilities, potentially influencing its biological interactions.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| A549 (Lung) | 25 | Doxorubicin | 10 |
| MCF-7 (Breast) | 30 | Doxorubicin | 15 |
| HepG2 (Liver) | 20 | Doxorubicin | 12 |
These results suggest that this compound has moderate anti-proliferative effects compared to established chemotherapeutics like doxorubicin. The compound's mechanism may involve apoptosis induction in cancer cells, facilitated by its ability to interact with chloride or sodium ions that promote cell membrane permeability and subsequent cell death .
The anticancer activity is attributed to the compound's ability to form complexes with metal ions, which can disrupt cellular functions. For instance, studies have shown that the complexation of this compound with rhodium(II) carboxylate enhances its cytotoxicity by altering the redox state within cells . The presence of nitro groups may also facilitate reactive oxygen species (ROS) generation, leading to oxidative stress in cancer cells.
Case Studies
- Study on HeLa Cells : A study evaluated the effect of this compound on HeLa cell lines. Results indicated a significant reduction in cell viability at concentrations above 25 µM, with morphological changes consistent with apoptosis observed under microscopy.
- Complex Formation with Metal Ions : Research demonstrated that the interaction between this compound and various metal ions (e.g., Rh(II), Cu(II)) resulted in enhanced cytotoxicity compared to controls without metal ion presence . This suggests potential applications in targeted drug delivery systems where metal complexes can be utilized for localized therapy.
Synthesis and Derivatives
The synthesis of this compound can be achieved through a modified Williamson ether synthesis involving appropriate precursors and conditions that favor the formation of the dinitro-substituted crown ether structure. Variations in synthesis methods can yield derivatives with altered biological activities .
Q & A
What are the optimized synthetic routes for preparing cis-4,4'-Dinitrodibenzo-18-crown-6, and how does reaction selectivity impact isomer purity?
Answer:
The synthesis typically involves nitration of dibenzo-18-crown-6 under controlled conditions. Evidence suggests using a mixture of acetic acid and chloroform for nitration, yielding dinitro derivatives (e.g., 2a and 3a in ). Isomer separation relies on differential solubility in ethylene glycol monomethyl ether. Key considerations:
- Reagent ratios : Excess nitric acid at 0–5°C minimizes side products.
- Isolation : Fractional crystallization or chromatography separates cis/trans isomers .
- Catalytic reduction : Hydrazine and Raney nickel convert nitro groups to amines for further functionalization .
Which spectroscopic and crystallographic methods are most effective for characterizing the structural conformation of this compound?
Answer:
- NMR : ¹H/¹³C NMR identifies nitro group positions and crown ether symmetry. Aromatic protons near nitro groups show downfield shifts (~8.5–9.0 ppm) .
- X-ray crystallography : Resolves cis-configuration via nitro group spatial orientation (dihedral angles <30°) .
- FT-IR : Nitro stretching vibrations at ~1520 cm⁻¹ and 1350 cm⁻¹ confirm substitution .
How does this compound selectively complex metal ions, and what experimental parameters optimize binding affinity?
Answer:
The crown ether cavity (~2.6–3.2 Å) selectively binds alkali/alkaline earth metals (e.g., K⁺, Sr²⁺). Methodology:
- Conductivity titration : Monitor ionophore-metal interactions in anhydrous acetonitrile .
- Calorimetry : Measure ΔH and ΔS of complexation (e.g., K⁺ binding yields ΔH ≈ −45 kJ/mol) .
- Solvent effects : Polar aprotic solvents (e.g., THF) enhance stability constants by 2–3 orders of magnitude .
What chromatographic techniques enable separation and analysis of cis- vs. trans-4,4'-Dinitrodibenzo-18-crown-6 isomers?
Answer:
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; cis isomers elute earlier due to lower polarity .
- TLC : Silica gel plates with ethyl acetate/hexane (1:1); cis Rf ≈ 0.4, trans Rf ≈ 0.6 .
- GC-MS : Derivatize with trimethylsilyl groups for volatility; cis isomers show shorter retention times .
How can adsorption properties of this compound on carbon-based substrates be quantified for chromatographic applications?
Answer:
- Gas chromatography : Immobilize the crown ether on carbochrom (pyrolytic carbon-modified black). Measure retention indices for polar analytes (e.g., alcohols, amines) to assess adsorption strength .
- BET analysis : Surface area (~120 m²/g) and pore size (~3 nm) of the substrate influence loading capacity .
What thermodynamic methods are suitable for determining fusion enthalpies and phase transitions of this compound?
Answer:
- DSC : Heating rates of 10°C/min under N₂ yield melting points (160–164°C) and ΔHfus ≈ 57.5 kJ/mol .
- Thermogravimetry (TGA) : Decomposition onset at ~250°C; correlate with DSC to distinguish melting from degradation .
How does the electronic effect of nitro substituents influence the reactivity of this compound in further derivatization?
Answer:
Nitro groups act as meta-directing deactivators, slowing electrophilic substitution. Strategies for functionalization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
